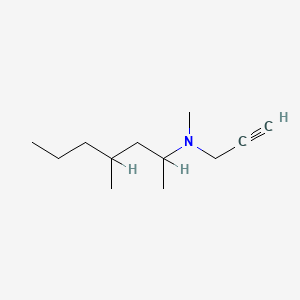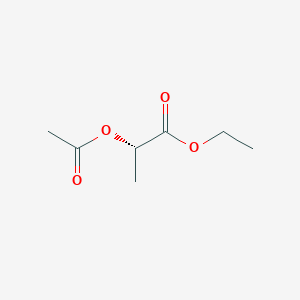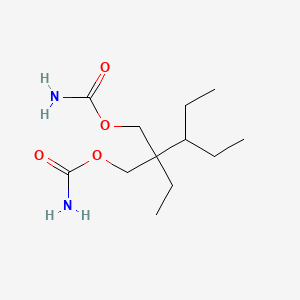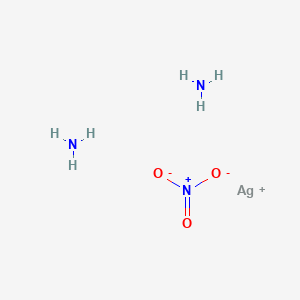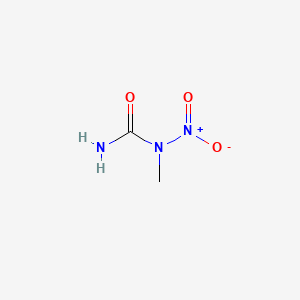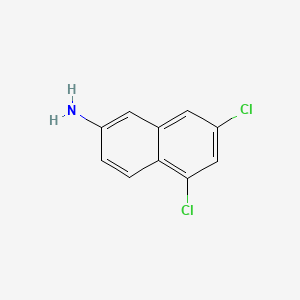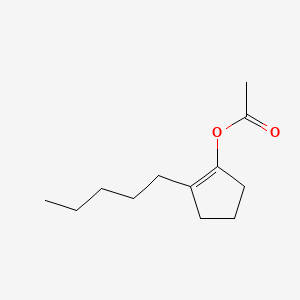
1-Acetoxy-2-pentylcyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-2-pentylcyclopentene is an organic compound characterized by a cyclopentene ring substituted with an acetoxy group and a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-pentylcyclopentene can be synthesized through the acetylation of 2-pentylcyclopentanol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts can also enhance the selectivity and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetoxy-2-pentylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-pentylcyclopentanol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: 2-pentylcyclopentanone or 2-pentylcyclopentanoic acid.
Reduction: 2-pentylcyclopentanol.
Substitution: Various substituted cyclopentenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-2-pentylcyclopentene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavoring agents due to its unique aroma profile.
Wirkmechanismus
The mechanism of action of 1-acetoxy-2-pentylcyclopentene involves its interaction with specific enzymes or receptors in biological systems. The acetoxy group can be hydrolyzed by esterases, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-Acetoxy-2-methylcyclopentene: Similar in structure but with a methyl group instead of a pentyl chain.
2-Pentylcyclopentanone: Lacks the acetoxy group but shares the pentyl substitution on the cyclopentane ring.
2-Pentylcyclopentanol: The reduced form of 1-acetoxy-2-pentylcyclopentene.
Uniqueness: this compound is unique due to the presence of both an acetoxy group and a pentyl chain on the cyclopentene ring
Eigenschaften
CAS-Nummer |
24851-93-2 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(2-pentylcyclopenten-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-7-11-8-6-9-12(11)14-10(2)13/h3-9H2,1-2H3 |
InChI-Schlüssel |
WTXIXUGTCMVHJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(CCC1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


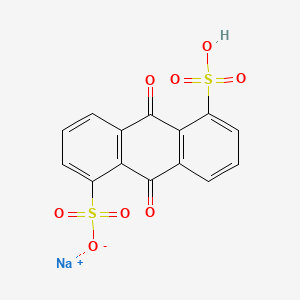
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)
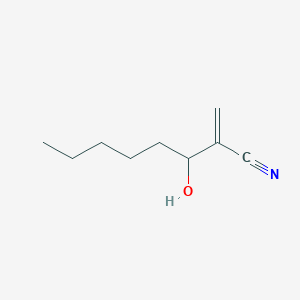


![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
